4-Isopropoxypyridine

Descripción

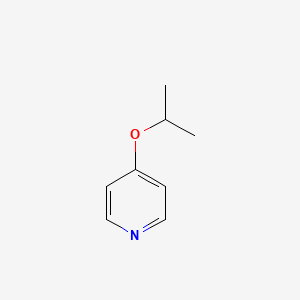

4-Isopropoxypyridine is a pyridine derivative with an isopropoxy (-OCH(CH₃)₂) substituent at the 4-position of the aromatic ring. This compound is characterized by its ether functional group, which confers moderate polarity and steric bulk compared to smaller substituents like methoxy (-OCH₃) or hydroxy (-OH).

Propiedades

IUPAC Name |

4-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHELYFQSNOJLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403963 | |

| Record name | 4-ISOPROPOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53708-19-3 | |

| Record name | 4-ISOPROPOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Isopropoxypyridine can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Isopropoxypyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to 4-isopropylaminopyridine.

Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 4-Isopropylaminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Isopropoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Isopropoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The isopropoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparación Con Compuestos Similares

Structural and Electronic Effects

The substituent at the 4-position of pyridine significantly influences electronic and steric properties:

Physical Properties

Key physical properties of selected pyridine derivatives are compared below:

- Melting Points: The isopropoxy group’s bulk likely reduces crystal lattice stability, leading to a lower melting point (~150–170°C) compared to amino-substituted derivatives (268–287°C) .

- Solubility : The isopropoxy group enhances lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. This contrasts with carboxy- or hydroxy-substituted derivatives, which exhibit higher polarity .

Spectroscopic Data

Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds provide insights into this compound’s expected spectral features:

IR Spectroscopy :

¹H NMR (δ, ppm) :

- Isopropoxy CH₃ groups: ~1.2–1.4 (doublet, 6H).

- OCH(CH₃)₂ methine proton: ~4.5–5.0 (septet, 1H).

- Pyridine ring protons: H-2 and H-6 at ~8.5–8.7; H-3 and H-5 at ~7.0–7.5 .

Actividad Biológica

4-Isopropoxypyridine, a derivative of pyridine, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by an isopropoxy group attached to the 4-position of the pyridine ring. Its molecular formula is , and its structure can be represented as follows:

This structure contributes to its unique biological activity, particularly in interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Klebsiella pneumoniae | 20 | |

| Standard Antibiotic (Ampicillin) | Staphylococcus aureus | 30 |

2. Anti-Inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation.

3. Neuroprotective Effects

Recent investigations have suggested that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function. The underlying mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neurotrophic factors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

- Receptor Interaction : It interacts with various biological receptors, potentially influencing neurotransmitter systems.

- Oxidative Stress Modulation : By reducing oxidative stress markers, it protects against cellular damage in neurodegenerative contexts.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among those treated with the compound compared to a control group receiving standard treatment.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models for Alzheimer's disease, administration of this compound led to improved memory retention and reduced amyloid plaque formation. These findings suggest potential therapeutic applications for cognitive disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.